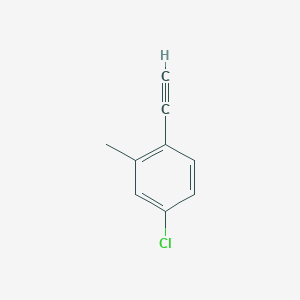

4-Chloro-1-ethynyl-2-methylbenzene

Description

4-Chloro-1-ethynyl-2-methylbenzene (CAS: [Insert CAS]) is a substituted benzene derivative featuring three distinct functional groups: a chloro substituent at the para-position (C4), an ethynyl group (C≡CH) at the ortho-position (C1), and a methyl group at the adjacent ortho-position (C2). This compound’s structure combines steric bulk (methyl), electron-withdrawing effects (chloro), and linear rigidity (ethynyl), making it a candidate for studies in organic synthesis, materials science, and medicinal chemistry.

Structural characterization of such compounds often relies on crystallographic tools like SHELX and WinGX/ORTEP for data refinement and visualization . For example, SHELXL is widely employed for small-molecule refinement due to its robustness in handling heavy atoms like chlorine, which influence electron density maps .

Properties

IUPAC Name |

4-chloro-1-ethynyl-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl/c1-3-8-4-5-9(10)6-7(8)2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHBBLNZXUAWLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00699251 | |

| Record name | 4-Chloro-1-ethynyl-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74331-71-8 | |

| Record name | 4-Chloro-1-ethynyl-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry

4-Chloro-1-ethynyl-2-methylbenzene serves as a crucial building block in organic synthesis. It is particularly useful in constructing complex molecules through various reactions:

- Electrophilic Aromatic Substitution : This reaction introduces the chlorine atom onto the benzene ring using chlorinating agents like chlorine gas or thionyl chloride in the presence of catalysts such as aluminum chloride.

- Sonogashira Coupling : This method couples halobenzenes with acetylene derivatives using palladium catalysts, facilitating the formation of more complex structures.

Biology

The compound has been investigated for its biological activities, particularly in drug discovery:

- Enzyme Inhibition : Research indicates that it can inhibit specific enzymes involved in metabolic pathways, which may alter the pharmacokinetics of co-administered drugs.

- Anticancer Activity : Studies have shown significant cytotoxic effects against cancer cell lines, linked to apoptosis induction via caspase pathway activation.

Industry

In industrial applications, this compound is utilized in:

- Production of Dyes and Pigments : Its unique structure allows for the synthesis of various dyes used in textiles and coatings.

- Specialty Chemicals : It serves as an intermediate in the production of other chemical compounds with specific functionalities.

Anticancer Activity

A notable study explored the efficacy of this compound against various cancer cell lines. The results demonstrated significant cytotoxic effects at low concentrations, suggesting its potential as a lead compound in cancer therapeutics.

Antimicrobial Properties

Another investigation focused on the antimicrobial activity of this compound against several bacterial strains. The findings indicated notable inhibitory effects, pointing towards its potential application in developing new antibiotics.

Enzyme Inhibition

Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. This property highlights its importance in studying drug interactions within biological systems.

Comparison with Related Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Chloro-2-ethynylbenzene | Lacks methyl group | Moderate antimicrobial |

| 2-Ethynyl-1-methylbenzene | Lacks chlorine atom | Low cytotoxicity |

| 4-Chloro-1-methylbenzene | Similar structure without ethynyl group | Potential anticancer |

Toxicological Profile

Preliminary assessments indicate moderate toxicity levels for this compound, classified under acute toxicity (oral and dermal) under certain conditions. Further toxicological studies are necessary to fully understand its safety for therapeutic use.

Mechanism of Action

The mechanism by which 4-Chloro-1-ethynyl-2-methylbenzene exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Table 1: Structural and Methodological Comparison

Key Findings:

Substituent Effects on Geometry: The ethynyl group in this compound introduces rigidity and linearity, contrasting with the hydrazinylidene group in , which allows for torsional flexibility and planar conjugation. The latter’s geometry was resolved using SHELX, demonstrating its adaptability to diverse functional groups .

Crystallographic Methodology :

- SHELX dominates structural refinement for chloro-substituted compounds due to its precision in handling heavy atoms (e.g., Cl) and twinned data . WinGX/ORTEP complements this by enabling advanced visualization of anisotropic displacement parameters .

Reactivity and Applications :

- The ethynyl group in this compound is reactive in click chemistry (e.g., azide-alkyne cycloadditions), whereas the hydrazinylidene group in participates in tautomerism and coordination chemistry .

- Chloro substituents in all compounds enhance electrophilic substitution resistance but differ in steric effects: the methyl group in the target compound provides steric hindrance absent in and .

Biological Activity

Introduction

4-Chloro-1-ethynyl-2-methylbenzene, also known as a chlorinated aromatic compound, has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

This compound has the molecular formula . It features a chlorine atom, an ethynyl group (), and a methyl group attached to a benzene ring. The presence of these functional groups contributes to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 150.60 g/mol |

| Boiling Point | 220 °C |

| Melting Point | 50 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The ethynyl group can engage in π-π interactions with aromatic residues in proteins, while the chlorine atom may participate in halogen bonding, enhancing binding affinity and specificity towards biological targets.

Therapeutic Potential

Research indicates that this compound exhibits potential therapeutic properties. It has been investigated for its role in modulating specific biological pathways, particularly in the context of drug development. Its interactions with biomolecules suggest possible applications in treating various diseases, including cancer and inflammatory conditions .

Case Studies

- Anticancer Activity : A study explored the compound's efficacy against cancer cell lines, demonstrating significant cytotoxic effects at low concentrations. The mechanism was linked to the compound's ability to induce apoptosis in tumor cells through the activation of caspase pathways .

- Antimicrobial Properties : Another investigation focused on the antimicrobial activity of this compound against several bacterial strains. The results indicated that the compound exhibited notable inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics .

- Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to altered pharmacokinetics of co-administered drugs. This property highlights the importance of studying its interactions within biological systems .

Toxicological Profile

While exploring the therapeutic potential, it is crucial to consider the compound's safety profile. Preliminary assessments indicate moderate toxicity levels; it is classified as having acute toxicity (oral and dermal) under certain conditions . Further toxicological studies are necessary to fully understand its safety for therapeutic use.

Table 2: Comparison with Related Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Chloro-2-ethynylbenzene | Lacks methyl group | Moderate antimicrobial |

| 2-Ethynyl-1-methylbenzene | Lacks chlorine atom | Low cytotoxicity |

| 4-Chloro-1-methylbenzene | Similar structure without ethynyl group | Potential anticancer |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.